Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-3-methoxy-

Antimycobacterial Benzoxazine synthesis Cyclization precursor

Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-3-methoxy- (C₁₅H₁₄ClNO₃, MW 291.73) is a synthetic N-benzylsalicylamide derivative bearing a 4-chlorobenzyl substituent on the amide nitrogen and a 2-hydroxy-3-methoxy substitution pattern on the benzamide acyl ring. This compound belongs to a well-studied class of N-benzylsalicylamides that have been systematically evaluated for antimycobacterial activity and for inhibition of photosynthetic electron transport (PET).

Molecular Formula C15H14ClNO3
Molecular Weight 291.73 g/mol
CAS No. 610320-58-6
Cat. No. B12579246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-3-methoxy-
CAS610320-58-6
Molecular FormulaC15H14ClNO3
Molecular Weight291.73 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1O)C(=O)NCC2=CC=C(C=C2)Cl
InChIInChI=1S/C15H14ClNO3/c1-20-13-4-2-3-12(14(13)18)15(19)17-9-10-5-7-11(16)8-6-10/h2-8,18H,9H2,1H3,(H,17,19)
InChIKeyCLHKDIZPHVXESB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-3-methoxy- (CAS 610320-58-6): Chemical Identity, Class, and Core Characteristics


Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-3-methoxy- (C₁₅H₁₄ClNO₃, MW 291.73) is a synthetic N-benzylsalicylamide derivative bearing a 4-chlorobenzyl substituent on the amide nitrogen and a 2-hydroxy-3-methoxy substitution pattern on the benzamide acyl ring. This compound belongs to a well-studied class of N-benzylsalicylamides that have been systematically evaluated for antimycobacterial activity [1] and for inhibition of photosynthetic electron transport (PET) [2]. The compound is also a documented synthetic precursor to 3-(4-chlorobenzyl)-8-methoxy-2H-1,3-benzoxazine-2,4(3H)-dione, a benzoxazine with validated in vitro activity against Mycobacterium avium and Mycobacterium kansasii [3]. Physicochemical properties include a calculated LogP of 3.56–3.80, a polar surface area (PSA) of 62.05 Ų, two hydrogen-bond donors, and three hydrogen-bond acceptors .

Why N-[(4-chlorophenyl)methyl]-2-hydroxy-3-methoxybenzamide Cannot Be Replaced by Generic In-Class Analogs


Within the N-benzylsalicylamide family, seemingly minor positional changes in ring substitution produce substantial shifts in biological activity, synthetic utility, and physicochemical profile. The 2-hydroxy-3-methoxy arrangement on the acyl ring is functionally non-interchangeable with the 2-hydroxy-4-methoxy (CAS 610320-55-3) or 2-hydroxy-5-methoxy isomers: the 3-methoxy group alters the electronic density on the salicylamide core, modifying both the Hammett σ constant contributions that drive antimycobacterial SAR [1] and the regiochemical outcome of cyclization to bioactive benzoxazine-2,4-diones [2]. The 4-chloro substituent on the benzyl ring further tunes lipophilicity (π₂ contribution) and influences binding interactions in target-based assays. Removing the 3-methoxy (CAS 13156-84-8) or the 4-chlorobenzyl group (CAS 29327-85-3) produces analogs that fall outside the optimal lipophilicity windows identified by QSAR models for both antimycobacterial [1] and PET-inhibitory activity [3]. These structure-dependent properties mean that generic procurement of an in-class benzamide cannot guarantee equivalent performance in downstream applications.

Quantitative Differentiation Evidence for Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-3-methoxy- (CAS 610320-58-6) vs. Closest Analogs


Regiospecific Cyclization to 8-Methoxybenzoxazine-2,4-dione: 2-Hydroxy-3-Methoxy vs. 2-Hydroxy-4-Methoxy Isomer

The target compound undergoes regiospecific cyclization with ethyl chloroformate in pyridine to yield 3-(4-chlorobenzyl)-8-methoxy-2H-1,3-benzoxazine-2,4(3H)-dione in 68% isolated yield [1]. This cyclization requires the 2-hydroxy group ortho to the amide carbonyl; the 3-methoxy substituent directs the benzoxazine ring closure to produce the 8-methoxy regioisomer. By contrast, the 4-methoxy isomer (CAS 610320-55-3) would produce the 7-methoxy regioisomer, which is a chemically distinct benzoxazine with independently determined antimycobacterial SAR within the Waisser benzoxazine series [2]. The 3-methoxy substitution pattern is therefore structurally required to access the specific 8-methoxybenzoxazine scaffold reported as active against Mycobacterium avium and Mycobacterium kansasii [2].

Antimycobacterial Benzoxazine synthesis Cyclization precursor

Antimycobacterial QSAR: Contribution of 3-Methoxy Substituent on Acyl Ring vs. Unsubstituted Analog

In a systematic QSAR analysis of 66 N-benzylsalicylamides tested against Mycobacterium tuberculosis, M. kansasii, and M. avium, the antimycobacterial activity was shown to depend on the electronic (σ₁) and lipophilic (π₁) parameters of substituents on the acyl ring [1]. The 3-methoxy group contributes σ₁ and π₁ values that differ from the 4-methoxy, 5-methoxy, and unsubstituted (R₁ = H) variants. Free-Wilson and combined Free-Wilson/Hansch analyses established that substituent position on the acyl moiety is a significant determinant of activity, with the contribution of σ₁ being more influential than σ₂ (benzyl substituent) [1]. The des-methoxy analog N-[(4-chlorophenyl)methyl]-2-hydroxybenzamide (CAS 13156-84-8, R₁ = H) lacks the methoxy electronic and lipophilic contribution, placing it at a different point on the QSAR-predicted activity surface.

Antitubercular QSAR N-benzylsalicylamide

Lipophilicity Differentiation: LogP of Target Compound vs. Des-Chloro and Des-Methoxy Analogs

The calculated LogP of the target compound is 3.56 (ChemSrc) to 3.80 (Molaid), reflecting the combined lipophilic contributions of the 4-chlorobenzyl group and the 3-methoxy substituent [1]. The des-chloro analog N-benzyl-2-hydroxy-3-methoxybenzamide (CAS 29327-85-3) has a lower LogP (estimated ~2.5–2.8 based on the absence of the chlorine atom), while the des-methoxy analog N-[(4-chlorophenyl)methyl]-2-hydroxybenzamide (CAS 13156-84-8) has a reported LogP of 3.55 . The PET-inhibitory activity of N-benzylsalicylamides has been shown to increase approximately linearly with increasing lipophilicity, and the combination of 4-Cl on benzyl plus 3-OCH₃ on acyl positions this compound in a specific lipophilicity window associated with potent PET inhibition (class IC₅₀ range 2.0–425.3 µmol/L) [2].

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen-Bond Donor/Acceptor Capacity: 2-OH + 3-OCH₃ Pattern vs. 4-Cl-Substituted Acyl Analog

The target compound possesses a characteristic hydrogen-bond donor/acceptor motif: the 2-OH group can act as both an H-bond donor and acceptor (intramolecular H-bond with the amide carbonyl is typical for salicylamides), while the 3-OCH₃ group provides an additional H-bond acceptor site (total HBA = 3, HBD = 2) . By contrast, 4-chloro-N-[(4-chlorophenyl)methyl]-2-hydroxybenzamide (CAS 610320-57-5) replaces the 3-methoxy with a 4-chloro substituent, which cannot serve as a hydrogen-bond acceptor, reducing HBA count to 2 and altering the spatial distribution of polar interactions . This difference in hydrogen-bond capacity is structurally significant for target engagement in proteins where the methoxy oxygen participates in key interactions, as observed in the CETP inhibitor pharmacophore model for chlorobenzyl benzamides, where aromatic methoxy groups contribute to hydrophobic and H-bond acceptor pharmacophoric features [1].

Hydrogen bonding Molecular recognition Target engagement

Recommended Research and Procurement Application Scenarios for Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-3-methoxy- (CAS 610320-58-6)


Synthesis of 8-Methoxy-Substituted 3-Benzyl-2H-1,3-benzoxazine-2,4(3H)-diones for Antimycobacterial Screening

The compound is the direct documented precursor for the synthesis of 3-(4-chlorobenzyl)-8-methoxy-2H-1,3-benzoxazine-2,4(3H)-dione via cyclization with ethyl chloroformate in pyridine (68% yield) . This benzoxazine scaffold has been validated in vitro against M. avium and M. kansasii . Procurement of the 3-methoxy isomer is mandatory to access the 8-methoxy benzoxazine regioisomer; the 4-methoxy analog (CAS 610320-55-3) yields the 7-methoxy series, which occupies a different position in the structure-activity landscape . Researchers developing new antimycobacterial agents within the benzoxazine-2,4-dione class require this specific precursor.

Structure-Activity Relationship (SAR) Studies on N-Benzylsalicylamide Antimycobacterials

As a member of the 66-compound N-benzylsalicylamide series characterized by Waisser et al., this compound contributes the 3-OCH₃/4-Cl substitution pattern to Free-Wilson and Hansch QSAR models . Its specific substituent parameter combination (σ₁ for 3-OCH₃, π₂ for 4-Cl) fills a defined position in the QSAR matrix that cannot be substituted by the 4-OCH₃, 5-OCH₃, or des-methoxy analogs without altering the statistical model. Investigators extending the SAR of antitubercular salicylamides should include this compound as a reference point for the 3-methoxy substitution series.

Photosynthetic Electron Transport (PET) Inhibition Studies in Chloroplast Models

N-Benzylsalicylamides as a class exhibit PET-inhibitory activity in spinach chloroplasts, with IC₅₀ values ranging from 2.0 to 425.3 µmol/L depending on substitution pattern . The lipophilicity of the target compound (LogP 3.56–3.80) places it within the range associated with potent PET inhibition, where activity increases approximately linearly with lipophilicity . The compound is suitable for use as a reference compound in herbicide discovery programs targeting photosystem II electron transport, where the 3-methoxy/4-chlorobenzyl scaffold provides a distinct lipophilicity-electronic profile compared to the more commonly studied 5-substituted salicylamide analogs.

Medicinal Chemistry Hit-to-Lead Optimization Requiring Defined H-Bond Pharmacophoric Features

The 2-hydroxy-3-methoxy substitution pattern provides three hydrogen-bond acceptor sites and two donor sites, creating a pharmacophoric signature that differs from the des-methoxy (CAS 13156-84-8, HBA = 2) and 4-chloro-acyl (CAS 610320-57-5, HBA = 2) analogs . This H-bond capacity is structurally relevant for target engagement in protein pockets where the methoxy oxygen participates in key interactions, as demonstrated by the CETP inhibitor pharmacophore model for chlorobenzyl benzamides [5]. Procurement of this specific compound ensures the intended H-bond donor/acceptor topography for docking-based or pharmacophore-guided screening cascades.

Quote Request

Request a Quote for Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-3-methoxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.